tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate
Description
Nomenclature and Systematic Identification of tert-Butyl N-{2-Azabicyclo[2.2.2]octan-6-yl}carbamate
The compound This compound is systematically named according to IUPAC guidelines. The core structure, 2-azabicyclo[2.2.2]octane , consists of a bicyclic framework with three fused cyclohexane rings and a nitrogen atom at position 2. The carbamate group (-OC(=O)NH-) is attached to the bicyclic system at position 6, while the tert-butyl group [(CH₃)₃C-] serves as a protective moiety for the carbamate’s oxygen atom.
Table 1: Key Identifiers of this compound
The systematic name reflects the compound’s bicyclic topology, substituent positions, and functional groups. The 2-azabicyclo[2.2.2]octane component is a rigid, cage-like structure that imposes steric constraints, influencing reactivity and biological activity.
Structural Classification within Bicyclic Carbamate Compounds
This compound belongs to the bicyclic carbamate family, characterized by a fused ring system and a carbamate functional group. Its structural features include:
- Bicyclo[2.2.2]octane Skeleton : A three-dimensional framework with three fused six-membered rings, providing rigidity and stability.
- Azabicyclo System : The nitrogen atom at position 2 introduces basicity and hydrogen-bonding potential, critical for interactions in medicinal chemistry.
- Carbamate Group : The tert-butyl-protected carbamate (-OC(=O)NH-) serves as a versatile intermediate in organic synthesis, enabling selective deprotection under acidic conditions.
Comparative Analysis with Related Bicyclic Carbamates
The tert-butyl group enhances solubility in nonpolar solvents, while the bicyclic system restricts rotational freedom, making this compound a valuable scaffold for studying steric effects in catalysis and drug design.
Historical Development of Azabicyclo[2.2.2]octane Derivatives
The synthesis and application of azabicyclo[2.2.2]octane derivatives have evolved significantly since the early 20th century:
Early Syntheses (1909–1950s) :
- Initial reports by Loffler and Stiezel (1909) described the synthesis of quinuclidine (1-azabicyclo[2.2.2]octane) via cyclization of 4-(β-iodoethyl)piperidine.
- Prelog’s work (1940s) advanced methods for constructing bicyclic amines using tribromoalkanes and dibromoalkylamines, laying the groundwork for functionalized derivatives.
Medicinal Chemistry Advances (1960s–2000s) :
Modern Applications (2010s–Present) :
- Recent studies highlight the compound’s utility in asymmetric catalysis and as a building block for peptidomimetics.
- Computational models (e.g., HAM/3 molecular orbital calculations) have elucidated electronic interactions between the nitrogen lone pair and carbamate carbonyl, informing design strategies.
Table 2: Milestones in Azabicyclo[2.2.2]octane Chemistry
The structural and synthetic advancements in azabicyclo[2.2.2]octane chemistry underscore its enduring relevance in organic and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.2]octan-6-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(10)13-7-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRLWLHDGBGFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031260-92-9 | |
| Record name | tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic amine. The reaction is usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Synthetic Intermediates
Tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate has been utilized as a synthetic intermediate in the total synthesis of complex natural products and pharmaceuticals. Its structural properties allow for the modification and derivatization necessary to create diverse chemical entities.
Receptor Modulation
Research indicates that compounds based on the azabicyclo structure can act as modulators for various receptors, including those involved in neurological pathways. This makes them potential candidates for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Analgesic Properties
Studies have shown that derivatives of azabicyclo compounds exhibit analgesic effects, suggesting their potential use in pain management therapies. The unique structural features contribute to interactions with pain-related biological targets.
Case Study 1: Synthesis of Novel Analgesics
A recent study synthesized a series of analogs derived from this compound, leading to compounds with enhanced analgesic activity compared to existing medications. The modifications made to the bicyclic core were crucial for improving efficacy and reducing side effects.
Case Study 2: Neuroprotective Agents
Another investigation focused on the neuroprotective properties of azabicyclo derivatives, where this compound was identified as a lead compound. In vitro assays demonstrated its ability to protect neuronal cells from oxidative stress, indicating its potential role in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)methylcarbamate
- tert-butyl N-(2-azabicyclo[2.2.2]octan-1-yl)methylcarbamate
- tert-butyl N-(1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Uniqueness: tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate is unique due to its specific bicyclic structure and the position of the tert-butyl carbamate group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : tert-butyl 2-azabicyclo[2.2.2]octan-6-ylmethylcarbamate
- CAS Number : 2031260-92-9
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. The compound exhibits properties that suggest it may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine and other related neuroactive compounds.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Neuroprotective Activity : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in various models, indicating its usefulness in conditions such as neurodegenerative diseases.
- Cognitive Enhancement : There is emerging evidence that suggests it may enhance cognitive functions, possibly through cholinergic pathways.
Data Table: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotective | Reduces oxidative stress | |
| Anti-inflammatory | Decreases pro-inflammatory cytokines | |
| Cognitive enhancement | Improves memory retention |
Case Studies
Several case studies have explored the biological activity of this compound:
- Neuroprotection in Animal Models :
- Anti-inflammatory Effects :
- Cognitive Function Improvement :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
